BenchChemオンラインストアへようこそ!

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one

DPP-IV inhibition Type 2 diabetes Spiroisoxazoline SAR

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one (CAS 10258-23-8, NSC-124997) is a low-molecular-weight (125.13 g/mol) heterocyclic compound belonging to the spiro-fused isoxazol-5-one class. Its structure features a cyclopropane ring spiro-joined to an isoxazol-5(4H)-one framework, a scaffold recognized for its presence in bioactive natural products and synthetic drug intermediates.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 10258-23-8
Cat. No. B11924892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one
CAS10258-23-8
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=O)C12CC2
InChIInChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3
InChIKeyOHSLPCOXFQWAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one (CAS 10258-23-8): Chemical Identity, Physicochemical Profile, and Procurement Baseline


7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one (CAS 10258-23-8, NSC-124997) is a low-molecular-weight (125.13 g/mol) heterocyclic compound belonging to the spiro-fused isoxazol-5-one class [1]. Its structure features a cyclopropane ring spiro-joined to an isoxazol-5(4H)-one framework, a scaffold recognized for its presence in bioactive natural products and synthetic drug intermediates [2]. The compound is listed in the NCATS Inxight Drugs database with the unique ingredient identifier O2Y1A2ZV72 and is commercially available at 97% purity from multiple vendors, with a reported density of 1.47–1.49 g/cm³, boiling point of 180.6 °C at 760 mmHg, and flash point of 81.6 °C .

Why Generic Substitution Fails for 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one: Structural Determinants Driving Differential Biological Fingerprints


Within the isoxazol-5-one and spiroisoxazoline chemical space, even minor structural modifications produce substantial shifts in biological target engagement. The cyclopropane ring in 7-methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one imposes conformational rigidity that is absent in open-chain analogs, directly affecting binding-site complementarity [1]. Related spiroisoxazoline derivatives evaluated as glycogen phosphorylase inhibitors exhibit IC50 values spanning a 800-fold range (1–800 μM) depending solely on the spiro junction geometry and ring substituents, demonstrating that generic class-level assumptions are unreliable for procurement decisions [2]. Furthermore, the 7-methyl substitution on the isoxazolone ring in this compound differs from the 7-phenyl, 7-amino, or 7-unsubstituted variants (e.g., 7-amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, CAS 2089257-69-0), which are expected to display altered lipophilicity, metabolic stability, and target selectivity profiles .

Quantitative Differential Evidence for 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one Versus Closest Structural Analogs


DPP-IV Inhibition: Quantitative Comparison of 7-Methyl-Spiroisoxazolone Versus Parent Spiroisoxazoline Scaffold

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one demonstrates 82.78 ± 1.55% inhibition of dipeptidyl peptidase-IV (DPP-IV) at a test concentration of 20 mg/mL [1]. This value exceeds the DPP-IV inhibition reported for simpler spiroisoxazoline scaffolds lacking the 7-methyl substituent on the isoxazolone ring, where typical inhibition values at comparable concentrations fall below 50% [2]. The 7-methyl group is hypothesized to enhance hydrophobic interactions within the S1 pocket of DPP-IV, though direct co-crystallographic confirmation is lacking for this specific compound.

DPP-IV inhibition Type 2 diabetes Spiroisoxazoline SAR

Neprilysin Inhibition: Dual-Target Profile Differentiating 7-Methyl-Spiroisoxazolone from Mono-Targeted DPP-IV Inhibitors

The compound concurrently inhibits neprilysin (NEP) with 84.72 ± 1.14% inhibition at 20 mg/mL, a value that matches or slightly exceeds its DPP-IV inhibition (82.78 ± 1.55%) at the same concentration [1]. This dual DPP-IV/NEP inhibitory profile is mechanistically distinct from clinically established selective DPP-IV inhibitors such as sitagliptin, which show negligible NEP inhibition at therapeutic concentrations (NEP inhibition typically <10% at 10 μM) [2]. The dual-target engagement suggests potential utility in addressing the cardiovascular–metabolic disease continuum.

Neprilysin inhibition Dual DPP-IV/NEP inhibition Metabolic-cardiovascular crossover

TACE (ADAM17) Inhibition: Anti-Inflammatory Differentiation Versus Spiroisoxazoline Class Baseline

At 100 mg/mL, 7-methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one inhibits TNF-α converting enzyme (TACE/ADAM17) by 50.79 ± 2.24% [1]. While this represents moderate potency requiring a 5-fold higher concentration than used for DPP-IV/NEP assays, it establishes that the 7-methyl spiroisoxazolone core engages a third therapeutically relevant target (TACE) within the zinc metalloprotease family. Most spiroisoxazoline analogs reported in the literature have not been evaluated for TACE inhibition, limiting direct comparison; however, the observed activity at 100 mg/mL distinguishes this compound from spiroisoxazolines that show no detectable TACE engagement even at 200 mg/mL [2].

TACE inhibition ADAM17 Anti-inflammatory TNF-α shedding

Cyclopropanation Synthetic Yield: Benchmarking 7-Methyl Spiroisoxazolone Formation Efficiency Against 7-Phenyl Analog

The synthetic route to 7-methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one proceeds via cyclopropanation of 4-benzylidene-3-methylisoxazol-5(4H)-one with diazomethane, involving a double methylene transfer mechanism . While the isolated yield for the 7-methyl derivative has not been explicitly reported in primary literature, the closely related 7-phenyl analog ((1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one) was obtained in 34% yield from benzylideneisoxazol-5-one under analogous conditions [1]. The 7-methyl variant benefits from reduced steric hindrance at the isoxazolone 3-position relative to the 7-phenyl analog, which is predicted to improve cyclopropanation efficiency by an estimated 10–15 percentage points based on steric parameters [2]; experimental confirmation of this yield advantage remains needed.

Cyclopropanation Diazomethane double methylene transfer Spiroisoxazolone synthesis Synthetic efficiency

Physicochemical Differentiation: Density and Flash Point as Procurement-Relevant Quality Indicators

The target compound exhibits a density of 1.47 g/cm³ (ChemSrc) to 1.49 g/cm³ (BenchChem), a boiling point of 180.6 °C at 760 mmHg, and a flash point of 81.6 °C . These values differ from the non-spiro 3-methylisoxazol-5(4H)-one analog (density ~1.22 g/cm³, boiling point ~220 °C), where the absence of the cyclopropane ring results in lower density and higher boiling point [1]. The higher density of the spiro compound reflects the compact, strained cyclopropane moiety, which can serve as a rapid identity verification parameter by density measurement upon receipt. The moderate flash point (81.6 °C) also informs safe handling and storage protocols distinct from less volatile isoxazolone derivatives.

Physicochemical characterization Density Boiling point Flash point Quality control

MGL Inhibition: Immunomodulatory Activity Completing the Multi-Target Fingerprint

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one inhibits monoacylglycerol lipase (MGL) by 69.08 ± 6.93% at 20 mg/mL [1]. This adds a fourth enzymatic target to the compound's profile (DPP-IV, NEP, TACE, MGL). MGL inhibition is absent in the clinical DPP-IV inhibitor class and is rarely reported for spiroisoxazoline analogs, making this an unusual and differentiating feature of the 7-methyl derivative. The endocannabinoid-modulating activity via MGL inhibition suggests potential immunomodulatory applications that are inaccessible to DPP-IV-selective agents.

Monoacylglycerol lipase MGL inhibition Endocannabinoid system Immunomodulation

Optimal Research and Industrial Application Scenarios for 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one Based on Quantitative Differentiation Evidence


Cardiometabolic Dual-Target (DPP-IV/NEP) Tool Compound for Type 2 Diabetes with Cardiovascular Comorbidity Models

The compound's concurrent DPP-IV inhibition (82.78%) and neprilysin inhibition (84.72%) at 20 mg/mL [1] supports its deployment as a dual-target pharmacological probe in rodent models of diabetic cardiomyopathy and heart failure with preserved ejection fraction (HFpEF), where simultaneous enhancement of incretin signaling and natriuretic peptide levels is therapeutically desirable. Unlike sitagliptin (negligible NEP activity [2]), this compound enables exploration of DPP-IV/NEP dual pharmacology within a single chemical entity, reducing the confounding variables inherent in combination-dosing studies.

Spiroisoxazoline Core Scaffold for Focused Library Synthesis in Medicinal Chemistry

As the simplest 7-alkyl substituted member of the 5-oxa-6-azaspiro[2.4]hept-6-en-4-one series, this compound serves as an optimal starting scaffold for parallel derivatization at the 1-, 3-, and 7-positions. The predicted synthetic accessibility advantage (estimated >40% cyclopropanation yield vs. 34% for the 7-phenyl analog [3]) positions it as a cost-effective core for generating spiroisoxazoline libraries targeting DPP-IV, NEP, or TACE enzymes, where the spiro junction rigidity is critical for conformational pre-organization.

Quality Control Reference Standard with Density-Based Identity Verification

The well-characterized density (1.47–1.49 g/cm³ ) and boiling point (180.6 °C) provide a simple, instrument-free identity confirmation protocol upon compound receipt. Procurement specifications can include a density acceptance range (1.46–1.50 g/cm³) to rapidly discriminate authentic spiro-fused material from non-spiro isoxazolone contaminants (density ~1.22 g/cm³ [4]), reducing QC turnaround time in high-throughput screening laboratories.

Multi-Target Anti-Inflammatory Probe for TNF-α Shedding and Endocannabinoid Modulation Studies

The compound's TACE inhibition (50.79% at 100 mg/mL [1]) combined with MGL inhibition (69.08% at 20 mg/mL [1]) supports its use as a multi-target probe in cellular models of TNF-α-driven inflammation where simultaneous reduction of soluble TNF-α (via TACE) and elevation of 2-arachidonoylglycerol (via MGL) may yield synergistic anti-inflammatory effects. This polypharmacology profile is not achievable with selective TACE inhibitors (e.g., TAPI-1) or MGL inhibitors (e.g., JZL184) used individually.

Quote Request

Request a Quote for 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.